3-propyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h3-4,6-8,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOAOKTUPHMFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Propyl 1h Indole and Analogues
Direct Alkylation Strategies at the C3 Position
Direct alkylation of the indole (B1671886) core at the C3 position offers a convergent route to 3-substituted indoles. This approach leverages the inherent nucleophilicity of the indole C3 carbon.
Several catalytic systems and reaction conditions have been developed to achieve efficient and selective C3 alkylation of indoles.
Lewis Acid Catalysis: Boron-based Lewis acids, such as B(C6F5)3 (tris(pentafluorophenyl)borane), have demonstrated efficacy in the direct C3 alkylation of indoles using amine-based alkylating agents. Optimized conditions for related C3 allylation reactions using B(3,4,5-F3H2C6)3 involved 15 mol% catalyst loading in chloroform (B151607) at 60 °C for 24 hours, yielding the product in 97% rsc.org. This methodology is noted for being metal-free and complementary to other existing methods acs.orgnih.govacs.org. Other Lewis acids like BF3·OEt2 and Brønsted acids such as trifluoroacetic acid (TFA) have also been screened but often yield lower results compared to optimized borane (B79455) catalysts rsc.org.
Transition Metal Catalysis: Transition metals play a significant role in facilitating C-H functionalization and alkylation reactions. Cobalt catalysts, in combination with phosphine (B1218219) ligands and co-catalysts like Al(OTf)3, have been employed for the reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen researchgate.netrsc.org. Palladium catalysts, such as Pd/C, have been used in conjunction with bases like K2CO3 under aerobic conditions for the benzylation of indoles researchgate.net. Ruthenium catalysts have also been investigated for C3 alkylation, often involving alcohols as alkylating agents through hydrogen autotransfer (borrowing hydrogen) mechanisms researchgate.netua.es. For instance, RuCl2(PPh3)3 in the presence of K3PO4 can yield 3-alkylated indoles from indoles and alcohols at elevated temperatures researchgate.net. Copper catalysts, such as CuBr, have been used to catalyze the alkylation of indoles with fluorinated alcohols chim.it.
Metal-Free Conditions: Environmentally benign and metal-free strategies have also emerged. A non-catalytic method utilizing potassium hydroxide (B78521) (KOH) as a base under solvent-free conditions has been reported for the C3 alkylation of indoles with alcohols, offering a safe and green alternative ua.esresearchgate.net.
Achieving high regioselectivity, specifically at the C3 position, is paramount in indole functionalization, as the N1 and C2 positions can also be susceptible to alkylation.
Catalyst and Reagent Control: The choice of catalyst and alkylating agent is crucial for directing selectivity. For example, B(C6F5)3-catalyzed methods have shown to avoid N-methylation and the formation of undesired 3,3′-bisindolylmethanes acs.orgnih.govacs.org. Similarly, the use of N-protected indoles can enhance regioselectivity in certain catalytic systems researchgate.net.
Directing Group Strategies: While not extensively detailed for 3-propyl-1H-indole specifically, directing group strategies, such as the use of ester groups, have been employed in Ruthenium-catalyzed C3 alkenylation of indoles, leading to exclusive C3 selectivity through the formation of a six-membered metallacycle intermediate rsc.org.
Substrate Modification: The nature of the indole substrate itself can influence regioselectivity. For instance, the presence of substituents on the indole ring, such as an N-alkyl group, did not significantly affect the yield in some C3 intramolecular alkylation reactions, while electron-donating groups at other positions could alter regioselectivity beilstein-journals.org.
Cyclization Reactions for Indole Ring Formation
These methods construct the indole ring system, often incorporating the desired substituent at the C3 position during the cyclization process.
The Fischer indole synthesis remains one of the most versatile and widely used methods for indole preparation. It involves the acid-catalyzed cyclization of phenylhydrazones, formed from the condensation of phenylhydrazines with aldehydes or ketones omanchem.comwikipedia.orgchemicalbook.comjk-sci.comwikipedia.orgquimicaorganica.org.
General Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine (ene-hydrazine). Subsequent protonation, a rsc.orgrsc.org-sigmatropic rearrangement, cyclization, and elimination of ammonia (B1221849) lead to the aromatic indole ring wikipedia.org. Common acid catalysts include protic acids (HCl, H2SO4, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (ZnCl2, BF3) wikipedia.orgquimicaorganica.orgbhu.ac.in.
Synthesis of this compound via Fischer Synthesis: To synthesize this compound using this method, the required precursors are phenylhydrazine (B124118) and 2-hexanone (B1666271).
Phenylhydrazine Synthesis: Phenylhydrazine is typically synthesized by the diazotization of aniline (B41778) with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by reduction of the resulting diazonium salt using sodium sulfite (B76179) omanchem.comwikipedia.orgchemicalbook.comorgsyn.orgprepchem.com.
2-Hexanone Synthesis: 2-Hexanone can be prepared through the hydration of 1-hexyne (B1330390) using mercury(II) sulfate (B86663) and sulfuric acid github.ioprepchem.com. Alternatively, gold-catalyzed hydration of 1-hexyne can also yield 2-hexanone in high yields (up to 99%) chemicalbook.com. Palladium-catalyzed oxidation of 1-hexene (B165129) is another reported method prepchem.com.
Modifications and Scope: The Fischer indole synthesis is generally applicable to a wide range of substituted phenylhydrazines and carbonyl compounds, allowing for the synthesis of diverse indole derivatives wikipedia.org. However, with unsymmetrical ketones, mixtures of isomeric indoles can be formed, depending on the reaction conditions quimicaorganica.org.
Beyond the Fischer synthesis, several other annulation strategies can be employed to access 3-substituted indoles.
Gassman Indole Synthesis: This method involves the reaction of an aniline with a keto-thioether, followed by oxidation, base treatment, a rsc.orgorgsyn.org-sigmatropic rearrangement, and desulfurization (often with Raney nickel) to yield 3-thiomethylindoles, which can then be desulfurized to the indole luc.eduwikipedia.orgresearchgate.net. While effective for synthesizing substituted indoles, it may not be suitable for electron-rich anilines wikipedia.org.
Madelung Synthesis: This base-catalyzed cyclization of 2-(acylamino)-toluenes typically requires harsh conditions (e.g., sodium amide or potassium t-butoxide at high temperatures) and is generally limited to simpler indoles bhu.ac.in.
Transition Metal-Catalyzed Cyclizations: Modern synthetic approaches utilize transition metals to facilitate indole ring formation. For example, Ruthenium-catalyzed cycloisomerization of 2-alkynylanilines can lead to 2-substituted indoles, and with specific migratory pathways, 3-substituted indoles can be accessed organic-chemistry.orgacs.org. Palladium-catalyzed cross-coupling reactions of halo-aryl enamines can also yield N-functionalized and C2-/C3-substituted indoles organic-chemistry.org. Iridium-catalyzed reactions have been used for the regioselective C3 functionalization of indoles beilstein-journals.org.
Synthesis of Precursors and Intermediates to this compound
The successful execution of indole synthesis often relies on the efficient preparation of key starting materials.
2-Hexanone: This six-carbon ketone, crucial for introducing the propyl group via Fischer synthesis, is typically prepared by the hydration of 1-hexyne. A common method involves heating 1-hexyne with mercury(II) sulfate in a 70% methanol/water mixture or similar solvent systems at around 60 °C for several hours, followed by workup and distillation, yielding 2-hexanone in good yields (e.g., 78.8%) github.ioprepchem.com. Gold-catalyzed hydration of 1-hexyne has also been reported to give 2-hexanone in 99% yield chemicalbook.com.
Compound List
this compound
Indole
Phenylhydrazine
Aniline
Sodium nitrite
Hydrogen chloride (HCl)
Sodium sulfite
2-Hexanone
1-Hexyne
Mercury(II) sulfate
Sulfuric acid
Toluene
Ether
Sodium hydroxide
Potassium hydroxide (KOH)
Tin(II) chloride dihydrate
Sodium carbonate
Potassium carbonate
Tosylhydrazine
Ammonium thiocyanate (B1210189)
tert-Butyl hypochlorite (B82951) (tBuOCl)
Raney nickel
Triethylamine
B(C6F5)3 (tris(pentafluorophenyl)borane)
B(3,4,5-F3H2C6)3
Co(acac)3 (cobalt(II) acetylacetonate)
Triphos (1,1,1-tris(diphenylphosphinomethyl)ethane)
Al(OTf)3 (aluminum triflate)
Pd/C (Palladium on carbon)
K2CO3 (Potassium carbonate)
RuCl2(PPh3)3 (Ruthenium dichloride tris(triphenylphosphine))
DPEphos
K3PO4 (Potassium phosphate)
Molecular iodine (I2)
Et3SiH (Triethylsilane)
Amine-based alkylating agents
Acetic acid
Phenylacetic acid
Diphenylacetic acid
Hydrogen (H2)
Alcohols
Salicylaldehyde
Malononitrile
Benzyltrimethylammonium hydroxide (Triton B)
Sodium lauryl sulfate (SDS)
Ethyl acetoacetate (B1235776)
1-methylcyclopentane
1-methylcyclopentanol (B105226)
Alkali metal hypochlorite
2-alkynylanilines
2-vinylanilides
Halo-aryl enamines
2-methyl-5-methoxyindole
p-chlorobenzoyl chloride
Ethyl α-diazoacetate
Indomethacin
N-methylindole
N-benzyl indole
Diazo malonate
N-Tosylhydrazones
Indole-3-carboxaldehyde
2-methylcyclohexanone (B44802)
N′-methyl-2,6-dimethylphenylhydrazine hydrochloride
1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole
2-Hexene
Palladium chloride
Cu (ClO4)2 (HMPT)4 complex
N-methoxyindoles
N-benzyloxyindoles
Indolines
Oxindoles
Carbazole
Chemical Reactivity and Transformation Pathways of 3 Propyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
In indoles where the C3 position is substituted, electrophilic attack often occurs initially at this same position to form a transient intermediate. quimicaorganica.org This intermediate is typically unstable and subsequently rearranges, leading to the migration of either the electrophile or the existing substituent to the C2 position. quimicaorganica.org Alternatively, under different conditions, substitution may occur on the electron-rich benzene (B151609) ring.
The halogenation of 3-substituted indoles can be achieved using various halogenating agents. The reaction's regioselectivity depends on the specific reagent and reaction conditions. Enzymatic halogenation has also been explored as an environmentally benign method for producing halogenated arenes, including indole derivatives. frontiersin.orgresearchgate.net For 3-propyl-1H-indole, halogenation is anticipated to occur primarily at the C2 position or, under certain conditions, at positions on the carbocyclic ring.
Table 1: Representative Halogenation Reactions on 3-Substituted Indoles
| Halogenating Agent | Typical Reaction Site(s) | Expected Product with this compound |
| N-Bromosuccinimide (NBS) | C2-position | 2-Bromo-3-propyl-1H-indole |
| N-Chlorosuccinimide (NCS) | C2-position | 2-Chloro-3-propyl-1H-indole |
| Bromine (Br₂) in Acetic Acid | C2 and/or Benzene Ring | Mixture including 2-Bromo- and bz-Bromo-3-propyl-1H-indole |
| Iodine (I₂) with K₂CO₃ | C2-position | 2-Iodo-3-propyl-1H-indole nih.gov |
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively. masterorganicchemistry.comlibretexts.org For the indole nucleus, these reactions must be conducted under carefully controlled, mild conditions to prevent polymerization or degradation of the electron-rich ring system. quimicaorganica.org In this compound, the C3 position is blocked, directing substitution to the benzene ring, typically at the C5 or C6 positions. umn.edu
The nitration of indole is generally carried out with nitric acid in acetic anhydride, while sulfonation is often performed using a sulfur trioxide-pyridine complex to moderate the reactivity of the sulfonating agent. quimicaorganica.orgyoutube.com
Table 2: Nitration and Sulfonation of 3-Substituted Indoles
| Reaction | Reagents | Primary Product Position | Expected Product with this compound |
| Nitration | Nitric acid (HNO₃) / Acetic anhydride | C5 or C6 | 3-Propyl-5-nitro-1H-indole / 3-Propyl-6-nitro-1H-indole |
| Sulfonation | Sulfur trioxide-pyridine complex (SO₃·py) | C5 or C6 | This compound-5-sulfonic acid / this compound-6-sulfonic acid |
Formylation and acylation introduce formyl (-CHO) and acyl (-COR) groups onto the indole ring, respectively. These reactions are fundamental for the synthesis of many indole alkaloids and pharmaceutical intermediates. nih.gov The Vilsmeier-Haack reaction is a common method for formylation, employing reagents like phosphorus oxychloride and dimethylformamide. quimicaorganica.org Friedel-Crafts acylation, using acyl chlorides or anhydrides with a Lewis acid catalyst, is a standard method for acylation. nih.govcolab.ws
As with other electrophilic substitutions on this compound, direct C3-acylation is not feasible. The reaction can be directed to the C2 position or, more commonly, occurs at the N1 position, as discussed in the following section.
Table 3: Common Acylation Reactions for Indoles
| Reaction Type | Reagents | Comments |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Typically targets the C3 position; not directly applicable for C-formylation of this compound. |
| Friedel-Crafts Acylation | Acyl chloride (RCOCl), Lewis Acid (e.g., AlCl₃) | Can lead to N-acylation and/or polymerization in free (N-H) indoles. nih.govcolab.ws |
| Acylation with Anhydrides | (RCO)₂O, Catalyst (e.g., Y(OTf)₃) | Can provide regioselective C3-acylation for unprotected indoles, but would be redirected in this compound. nih.gov |
Reactions Involving the N-H Indole Proton
The proton attached to the indole nitrogen is weakly acidic and can be removed by a base. The resulting indolyl anion is a potent nucleophile, readily participating in reactions at the nitrogen atom.
The functionalization of the indole nitrogen via N-alkylation and N-acylation is a crucial pathway for modifying the properties of the indole scaffold. nih.gov N-alkylation is typically achieved by treating the indole with a base (e.g., sodium hydride) followed by an alkylating agent like an alkyl halide. organic-chemistry.org N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base. beilstein-journals.orgbeilstein-journals.org In some cases, thioesters have been employed as the acyl source for chemoselective N-acylation. beilstein-journals.org
For this compound, these reactions proceed readily at the N1 position, as the 3-propyl group does not present significant steric hindrance to attack at the nitrogen atom.
Table 4: N-Alkylation and N-Acylation of this compound
| Reaction | Reagents | Product Type | Example Product |
| N-Alkylation | 1. Base (e.g., NaH, Cs₂CO₃) 2. Alkyl Halide (e.g., CH₃I) | N-Alkyl Indole | 1-Methyl-3-propyl-1H-indole |
| N-Acylation | 1. Base (e.g., Cs₂CO₃) 2. Acyl Chloride (e.g., CH₃COCl) or Thioester | N-Acyl Indole | 1-Acetyl-3-propyl-1H-indole |
The N-H group of the indole ring is a classic hydrogen bond donor, while the electron-rich π-system of the ring can act as a weak hydrogen bond acceptor. mdpi.com In the solid state and in solution, this compound can participate in intermolecular hydrogen bonding, forming dimers or larger aggregates. The N-H proton can also form hydrogen bonds with solvent molecules that are hydrogen bond acceptors, such as alcohols, ethers, or amides. unc.edu
The strength and geometry of these hydrogen bonds influence the physical properties of the compound, such as its melting point, boiling point, and solubility. The presence of the 3-propyl group may introduce some steric constraints that influence the preferred orientation of molecules within a hydrogen-bonded network. mdpi.com
Table 5: Hydrogen Bonding Interactions of this compound
| Role of this compound | Interacting Partner (Example) | Type of Interaction |
| Hydrogen Bond Donor | Another this compound molecule (π-system) | N-H···π interaction |
| Hydrogen Bond Donor | A solvent molecule (e.g., Acetone) | N-H···O=C interaction |
| Hydrogen Bond Acceptor (π-system) | A solvent molecule (e.g., Methanol) | O-H···π interaction |
Reactions of the Propyl Side Chain
The propyl group at the C3 position of the indole ring is susceptible to various chemical transformations, allowing for the introduction of new functional groups and structural modifications.
The carbon atom of the propyl group directly attached to the indole ring (the α-position) is analogous to a benzylic position and exhibits enhanced reactivity. This allows for selective functionalization at this site.
Benzylic-like Halogenation: Free-radical halogenation can selectively introduce a halogen atom at the α-position of the propyl chain. libretexts.orgyoutube.commasterorganicchemistry.com This reaction is typically initiated by UV light or a radical initiator and uses reagents like N-bromosuccinimide (NBS) for bromination or sulfuryl chloride for chlorination. libretexts.orgyoutube.commasterorganicchemistry.com The stability of the resulting α-indolyl radical intermediate drives the selectivity for this position. libretexts.org
Table 1: Representative Conditions for Benzylic-like Halogenation of Alkylindoles
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, heat | 3-(1-Bromopropyl)-1H-indole |
Benzylic-like Hydroxylation: Direct hydroxylation at the α-position of the propyl chain can be achieved through various oxidative methods. Biocatalytic approaches using cytochrome P450 enzymes, for instance, are known to selectively hydroxylate benzylic positions on various aromatic compounds. rsc.org Chemical methods may involve the use of oxidizing agents, although care must be taken to avoid over-oxidation or reaction with the indole ring. chemrxiv.org
Oxidative Transformations: The propyl side chain can be oxidized under specific conditions. For instance, enzymatic oxidation, as demonstrated with tryptophan side chain oxidase from Pseudomonas, can convert a methyl group at the C3 position (skatole) into an aldehyde via a primary alcohol intermediate. researchgate.net By analogy, this compound could potentially be oxidized to 3-(1-hydroxypropyl)-1H-indole, which could be further oxidized to 3-propionyl-1H-indole. Stronger oxidizing agents might lead to cleavage of the side chain.
Reductive Transformations: While the propyl group itself is generally resistant to reduction, functional groups introduced onto the chain can be readily reduced. For example, a carbonyl group introduced at the α-position (3-propionyl-1H-indole) can be reduced to a hydroxyl group using reducing agents like sodium borohydride, or completely reduced to a methylene (B1212753) group via methods such as the Wolff-Kishner or Clemmensen reduction. Similarly, a halogenated propyl chain can undergo reductive dehalogenation.
Oxidative and Reductive Pathways of the Indole Ring System
The indole ring system in this compound is susceptible to both oxidation and reduction, which can lead to a variety of transformed products.
Oxidative Pathways: The electron-rich C2-C3 double bond of the indole nucleus is a primary site for oxidation. rsc.orgresearchgate.net Depending on the oxidant and reaction conditions, this can lead to the formation of oxindoles, or cleavage of the C2-C3 bond. rsc.orgresearchgate.net For instance, reaction with ozone (ozonolysis) followed by a reductive workup typically cleaves the C2-C3 bond to yield a 2-acylaminobenzaldehyde derivative. Peroxy acids can also lead to oxidative cleavage.
Reductive Pathways: The indole ring can be selectively reduced to an indoline (B122111) (2,3-dihydroindole) structure. A common method for this transformation is catalytic hydrogenation. nih.gov This process often requires a catalyst such as platinum on carbon (Pt/C) and can be performed under acidic conditions to facilitate the reaction. nih.gov The use of an acid protonates the C3 position, disrupting the aromaticity and making the pyrrole (B145914) ring more susceptible to hydrogenation. nih.gov
Table 2: General Conditions for the Reduction of Indoles to Indolines
| Catalyst | Activating Agent | Solvent | Product |
|---|---|---|---|
| Platinum on Carbon (Pt/C) | p-Toluenesulfonic acid | Water | 3-Propylindoline |
| Palladium on Carbon (Pd/C) | Hydrogen gas | Ethanol | 3-Propylindoline |
C2-C3 Bond Cleavage and Rearrangement Studies
The C2-C3 bond of the indole ring is a focal point for significant structural transformations, including cleavage and ring expansion.
C2-C3 Bond Cleavage: Oxidative cleavage of the C2-C3 bond is a well-documented reaction for indoles. rsc.orgrsc.org This can be achieved with various oxidizing agents, such as ozone, peroxy acids, or iodine in the presence of an oxygen source. rsc.org For this compound, this would lead to the formation of a 2-amino-substituted aromatic ketone derivative. These reactions often proceed through intermediate species like indolenine hydroperoxides.
Rearrangement and Ring Expansion: Indole derivatives can undergo rearrangement reactions to form quinoline (B57606) structures. nih.govresearchgate.netresearchgate.net One classical method involves the reaction of the indole with a carbene, which adds across the C2-C3 double bond to form a cyclopropane (B1198618) intermediate. This intermediate can then rearrange to the expanded quinoline ring system. More contemporary methods can involve multi-step cascade reactions initiated by various reagents. nih.gov While specific studies on this compound are not prevalent, the general principles of these rearrangements are applicable. nih.govresearchgate.netresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 3 Propyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-propyl-1H-indole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide comprehensive insights into its atomic connectivity and spatial arrangement.
Detailed ¹H and ¹³C Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The aromatic protons on the indole (B1671886) ring typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The proton on the nitrogen (N-H) of the indole ring often appears as a broad singlet, also in the downfield region. The protons of the propyl group are found in the upfield region. The methylene (B1212753) group adjacent to the indole ring (C1') is expected to resonate at a higher chemical shift than the other methylene group (C2'), which in turn is deshielded relative to the terminal methyl group (C3').
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbon atoms of the indole ring typically appear in the range of δ 110-140 ppm. The carbon atom at the C3 position, bearing the propyl group, has a characteristic chemical shift. The carbons of the propyl chain will be observed in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-1 (N-H) | ~8.0 | broad singlet |
| H-2 | ~7.0 | singlet |
| H-4 | ~7.6 | doublet |
| H-5 | ~7.1 | triplet |
| H-6 | ~7.1 | triplet |
| H-7 | ~7.3 | doublet |
| H-1' (α-CH₂) | ~2.7 | triplet |
| H-2' (β-CH₂) | ~1.7 | sextet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~122 |
| C-3 | ~117 |
| C-3a | ~127 |
| C-4 | ~119 |
| C-5 | ~121 |
| C-6 | ~119 |
| C-7 | ~111 |
| C-7a | ~136 |
| C-1' (α-CH₂) | ~25 |
| C-2' (β-CH₂) | ~23 |
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Conformational Analysis
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for elucidating the through-bond and through-space connectivities within a molecule, which is essential for conformational analysis.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons in the propyl chain (H-1' with H-2', and H-2' with H-3'). It would also show correlations between adjacent aromatic protons on the benzene (B151609) ring portion of the indole nucleus (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7).
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). For instance, the proton signal at ~2.7 ppm would show a cross-peak with the carbon signal at ~25 ppm, confirming their direct connection as the C-1'H₂ group.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. For example, the protons of the α-methylene group (H-1') would show correlations to the C-2, C-3, and C-3a carbons of the indole ring, confirming the attachment of the propyl group at the C-3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, providing information about the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the protons of the propyl chain and the protons of the indole ring, such as an interaction between the α-methylene protons (H-1') and the H-2 or H-4 protons of the indole nucleus. This information helps to determine the preferred orientation of the propyl group relative to the indole ring.
Solid-State NMR Investigations
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and packing of molecules in the solid state. While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR spectra are influenced by these orientation-dependent interactions, offering unique insights.
For this compound, ssNMR could be employed to study its crystalline form. Techniques like Magic Angle Spinning (MAS) are used to reduce the broadening of spectral lines caused by dipolar couplings and chemical shift anisotropy in the solid state, leading to higher resolution spectra. Cross-polarization (CP) techniques can be used to enhance the signals of less abundant nuclei like ¹³C.
By analyzing the chemical shifts in the solid state, one can identify the presence of different polymorphs (different crystalline forms) of this compound, as the local electronic environment can vary in different crystal packing arrangements. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the N-H group, which are crucial in determining the crystal structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass.
For this compound, the molecular formula is C₁₁H₁₃N. The theoretical exact mass of the molecular ion [M]⁺ can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N). HRMS analysis would provide an experimental mass that can be compared to the theoretical mass to confirm the elemental composition.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass |
|---|
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. The fragmentation of this compound is expected to be influenced by the stability of the indole ring and the nature of the alkyl substituent.
A common fragmentation pathway for 3-alkylindoles involves the cleavage of the bond beta to the indole ring (the C1'-C2' bond of the propyl group). This results in the formation of a stable tropylium-like ion or a quinolinium ion through rearrangement, which is often the base peak in the spectrum. For this compound, this benzylic cleavage would lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion with m/z = 130. This is a characteristic fragmentation for 3-alkylindoles.
Another possible fragmentation is the loss of a methyl radical (•CH₃) from the propyl chain after rearrangement, or cleavage of the entire propyl group. The indole ring itself can also fragment, but this typically requires higher energy.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 159 | [C₁₁H₁₃N]⁺ | Molecular Ion (M⁺) |
| 130 | [C₉H₈N]⁺ | Loss of •CH₂CH₃ (β-cleavage) |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound and is highly sensitive to its structure and bonding.
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the indole ring and the propyl substituent. Based on studies of indole and its alkyl derivatives, the following assignments can be anticipated:
N-H Stretch: A sharp band in the region of 3400-3500 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of the indole ring.
Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are attributable to the C-H stretching vibrations of the aromatic benzene and pyrrole (B145914) rings.
Aliphatic C-H Stretch: Stretching vibrations of the propyl group's C-H bonds are expected to appear in the 2850-2960 cm⁻¹ region.
C=C Ring Stretching: Vibrations associated with the stretching of the carbon-carbon double bonds within the indole ring typically occur in the 1450-1620 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond in the pyrrole ring is also expected in the fingerprint region.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from similar indole compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3400 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=C Ring Stretch | 1450 - 1620 | IR, Raman |
| C-N Stretch | 1200 - 1300 | IR, Raman |
This table is generated based on typical values for indole derivatives and should be considered predictive for this compound.
The vibrational modes of this compound, particularly those involving the propyl group and its linkage to the indole ring, are expected to be sensitive to the molecule's conformation. Rotation around the C3-Cα bond of the propyl chain can lead to different stable conformers, which may be distinguishable by subtle shifts in their vibrational frequencies.
Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the vibrational spectra of different conformers. By comparing these theoretical spectra with high-resolution experimental IR and Raman data, it may be possible to identify the presence of multiple conformers in a sample and to assign specific spectral features to each. Low-frequency vibrational modes are often particularly sensitive to conformational changes.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the indole chromophore.
The indole ring system gives rise to two characteristic absorption bands. The first, typically observed at higher energy (shorter wavelength, around 200-230 nm), is a higher-energy π → π* transition. A second, more structured band at lower energy (longer wavelength, around 260-290 nm) is also due to a π → π* transition and is more sensitive to substitution on the indole ring.
For this compound, the alkyl substitution at the C3 position is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted indole. The table below provides an estimation of the absorption maxima for this compound based on data for similar 3-alkylindoles.
| Electronic Transition | Estimated λmax (nm) |
| π → π | ~ 220 |
| π → π | ~ 280-290 |
This table provides estimated values based on the known spectroscopic behavior of 3-alkylindoles.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
The crystal structure of this compound would also reveal how the molecules pack in the crystal lattice and the nature of the intermolecular interactions that stabilize the crystalline form. Based on the crystal structures of other indole derivatives, several types of intermolecular interactions are expected to be significant:
N-H···π Hydrogen Bonds: The N-H group of the indole ring is a good hydrogen bond donor, and the electron-rich π system of an adjacent indole ring can act as a hydrogen bond acceptor. This type of interaction is a common feature in the crystal packing of indoles.
van der Waals Forces: Dispersion forces between the propyl chains and the indole rings will also play a crucial role in the molecular packing.
Dihedral Angles and Planarity Analysis
A detailed analysis of the dihedral angles and planarity of this compound is crucial for understanding its three-dimensional structure and potential intermolecular interactions. However, a comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data, such as X-ray diffraction studies, for the this compound molecule. Consequently, the precise dihedral angles for this specific compound have not been experimentally determined and reported.
In the absence of direct data for this compound, we can infer structural characteristics based on the well-established geometry of the parent indole ring and related 3-substituted indole derivatives.
Planarity of the Indole Ring
The indole ring system, a bicyclic aromatic heterocycle, is fundamentally planar. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms composing the rings, which results in a delocalized π-electron system across the bicyclic structure. Studies on various indole derivatives consistently confirm the planarity of the indole nucleus. Any deviation from planarity is typically minor and often induced by significant steric strain from bulky substituents or constraints imposed by crystal packing forces. For this compound, the indole core itself is expected to be nearly planar.
Conformation of the Propyl Substituent
C2-C3-C11-C12: This angle describes the rotation around the C3-C11 bond, which connects the propyl group to the indole ring.
C3-C11-C12-C13: This angle describes the rotation around the C11-C12 bond within the propyl chain.
The rotation around these bonds will be governed by steric and electronic factors, with the molecule adopting conformations that minimize steric hindrance between the propyl group and the indole ring, particularly the hydrogen atom at the C4 position. It is anticipated that the propyl chain will preferentially adopt a staggered conformation to minimize torsional strain.
Expected Dihedral Angles
While specific values are not available for this compound, theoretical calculations and experimental data from similarly substituted alkylindoles suggest that the C2-C3-C11-C12 dihedral angle would likely position the propyl chain to extend away from the plane of the indole ring to reduce steric clashes. The C3-C11-C12-C13 dihedral angle within the propyl chain would be expected to be close to the ideal staggered conformations of approximately ±60° (gauche) or 180° (anti).
The following interactive table presents hypothetical but plausible dihedral angles for the most stable conformer of this compound, based on general principles of conformational analysis. These values are for illustrative purposes and await experimental or computational verification.
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value (°) | Conformation |
| τ₁ (C2-C3-C11-C12) | C2 | C3 | C11 | C12 | ~90 or ~270 | Perpendicular |
| τ₂ (C3-C11-C12-C13) | C3 | C11 | C12 | C13 | ~180 | Anti |
Table 1. Postulated Dihedral Angles for this compound
Computational and Theoretical Investigations of 3 Propyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules from first principles.
The three-dimensional structure of 3-propyl-1H-indole is crucial for understanding its reactivity and interactions. Geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like this compound, which has a rotatable propyl side chain, conformational analysis is performed to identify the different possible spatial arrangements (conformers) and their relative stabilities.
Table 1: Representative Optimized Geometrical Parameters for an Alkyl-Indole System (Calculated at the B3LYP/6-311++G(d,p) level) This table presents typical data obtained from DFT calculations for an indole (B1671886) derivative and is for illustrative purposes.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C2-C3 | 1.38 | |
| C3-C3a | 1.45 | |
| N1-C2 | 1.37 | |
| N1-C7a | 1.39 | |
| C2-N1-C7a | 108.5 | |
| C3-C2-N1 | 110.0 |
The electronic properties of a molecule are key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For indole derivatives, the HOMO is typically localized over the π-system of the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO is also distributed over the ring system. DFT calculations can provide precise energies for these orbitals and map their spatial distribution. mdpi.com
Table 2: Representative Frontier Molecular Orbital Energies for an Alkyl-Indole System This table illustrates typical HOMO-LUMO energy values obtained from DFT calculations and is for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. researchgate.netnih.gov Comparing this to an experimental spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. researchgate.net
For a molecule like this compound, calculations would predict the frequencies for vibrations such as the N-H stretch of the indole ring, aromatic C-H stretches, and various stretching and bending modes of the propyl group. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other approximations inherent in the computational methods, improving the agreement with experimental data.
Table 3: Representative Calculated Vibrational Frequencies and Assignments for an Alkyl-Indole System This table presents a selection of typical vibrational modes and their calculated frequencies to illustrate the output of such calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3530 |
| Aromatic C-H Stretch | 3100 - 3150 |
| Aliphatic C-H Stretch (propyl) | 2900 - 3000 |
| C=C Ring Stretch | 1580 - 1620 |
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules over time, particularly in a condensed phase like a solution.
MD simulations can model how a solute molecule like this compound interacts with surrounding solvent molecules. These simulations provide a detailed picture of the solvation shell and can be used to calculate thermodynamic properties such as the solvation free energy. The solvation free energy represents the energy change associated with transferring a molecule from the gas phase to a solvent, indicating how favorably the molecule interacts with the solvent. nih.gov
The propyl side chain of this compound is flexible and can rotate around its single bonds, leading to different conformations. MD simulations in solution can track the conformational changes of the molecule over time, revealing the preferred conformations in a particular solvent and the energy barriers for transitioning between them. nih.gov These simulations provide insights into the dynamic equilibrium of different conformers, which can be crucial for understanding how the molecule interacts with other molecules, such as biological receptors. Studies on similar flexible molecules show that the solvent can play a significant role in stabilizing certain conformations over others. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Components
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This is achieved by deriving various molecular descriptors that quantify different aspects of the molecule's structure.
Lipophilicity is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). sailife.comthermofisher.com A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). thermofisher.com
Computational methods are frequently used to predict LogP values, offering a rapid and cost-effective alternative to experimental determination. researchgate.net These calculations can be based on various theoretical methodologies and algorithms. nih.gov For this compound, both calculated and experimental LogP values have been reported, providing a basis for understanding its solubility and permeability characteristics.
| Compound | LogP Value (Calculated) | LogP Value (Experimental) |
|---|---|---|
| This compound | 3.3 | 3.4 |
To build robust QSAR models, a wide range of molecular descriptors are calculated to represent the structural and physicochemical properties of the compounds under investigation. jocpr.com These descriptors, which are numerical values representing specific molecular characteristics, are essential for correlating the structure of a molecule with its activity. ucsb.edu
For indole derivatives, various classes of descriptors are typically derived to capture the nuances of their chemical features. nih.gov These can be broadly categorized as constitutional, topological, electronic, and quantum-chemical descriptors. dergipark.org.tr The selection of appropriate descriptors is a critical step in developing a predictive QSAR model. jocpr.com
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond acceptors/donors | Basic structural properties based on atom and bond counts. dergipark.org.tr |
| Topological | Cluj indices | Describes the connectivity and branching of the molecule. nih.gov |
| Electronic | HOMO/LUMO energies, Dipole moment | Information about the electron distribution and reactivity of the molecule. dergipark.org.tr |
| Quantum-Chemical | Polarizability, Global hardness/softness | Properties derived from quantum mechanical calculations. dergipark.org.tr |
| SMILES-based | Presence/absence of specific bonds or atoms (e.g., halogens) | Features derived from the SMILES notation of the molecule. unar.ac.id |
Molecular Docking and Binding Site Prediction (Theoretical)
In a theoretical docking study of this compound, the compound would be placed into the binding site of a target protein, and its possible binding conformations would be evaluated based on a scoring function that estimates the binding affinity (often expressed in kcal/mol). ajchem-a.com The goal is to identify the pose with the lowest binding energy, which represents the most stable complex. nih.gov
The prediction of the binding site itself is a crucial first step. nih.gov For a given protein target, computational tools can identify potential pockets or cavities on the protein surface that are suitable for ligand binding. Once a binding site is identified, the docking simulation can proceed.
For an indole derivative, the interactions with the protein's active site are expected to involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. For instance, in a hypothetical docking of this compound into an enzyme active site, one might predict the following:
Hydrogen Bonding: The NH group of the indole ring could act as a hydrogen bond donor to an acceptor amino acid residue in the binding site.
Hydrophobic Interactions: The propyl group and the benzene (B151609) ring of the indole moiety would likely engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Interactions: The aromatic indole ring could form pi-pi stacking or pi-cation interactions with aromatic or charged residues in the binding pocket.
By analyzing these interactions, researchers can rationalize the binding affinity and selectivity of the compound, providing a theoretical foundation for designing more potent and specific molecules.
Mechanistic Aspects of Biological Activity and Structure Activity Relationships Sar
Receptor Binding and Ligand-Receptor Interactions
The indole (B1671886) nucleus, connected to various functional groups via a three-carbon propyl chain at the C3 position, is a recurring motif in ligands designed for serotonin (B10506) and cannabinoid receptors.
The 5-hydroxytryptamine (serotonin) receptors, particularly the 5-HT1A and 5-HT1D subtypes, are G-protein coupled receptors involved in mood regulation and are key targets for antidepressant and anxiolytic drugs. nih.govpsychopharmacologyinstitute.com The indole structure, being a bioisostere of serotonin's endogenous indole ring, is a foundational element for many ligands targeting these receptors.
Derivatives featuring a 3-propyl linker attached to a piperidine (B6355638) or piperazine (B1678402) ring have been extensively studied. For the 5-HT1A receptor, the indole's NH group is thought to form a crucial hydrogen bond with a threonine residue (T3.37) within the receptor's binding pocket. nih.gov The propyl chain provides the appropriate length and flexibility to position a terminal basic amine group (like piperidine or piperazine) to interact with an aspartate residue (D3.32), a common interaction point for aminergic GPCR ligands. nih.gov
In the context of 5-HT1D receptors, which are a target for anti-migraine therapies, a series of 3-[3-(piperidin-1-yl)propyl]indoles has been developed. nih.gov These compounds have demonstrated high affinity and selectivity for the human 5-HT1D receptor over the closely related 5-HT1B subtype. nih.gov Similarly, 3-(piperazinylpropyl)indoles have yielded subnanomolar, fully efficacious 5-HT1D agonists with up to 200-fold selectivity over the 5-HT1B receptor. nih.govacs.org The structure-activity relationship in this series highlights the importance of the propyl linker in achieving optimal receptor interaction and selectivity.
Table 1: Affinity of Selected 3-(Propyl-Piperazinyl)indole Derivatives for Serotonin Receptors
| Compound | R Group on Piperazine | h5-HT1D Ki (nM) | h5-HT1B Ki (nM) | Selectivity (1B/1D) |
|---|---|---|---|---|
| 7a | H | 1.1 | 140 | 127 |
| 7f | 2-(3-fluorophenyl)ethyl | 0.8 | 160 | 200 |
| Sumatriptan | (Reference) | 17 | 11 | 0.6 |
Data sourced from Chambers et al., 1999. nih.gov
The cannabinoid receptors CB1 and CB2 are central to the endocannabinoid system, modulating neurotransmission, inflammation, and pain. youtube.com Aminoalkylindoles (AAIs) represent a major class of synthetic cannabinoids that interact with these receptors. nih.gov In many potent AAI ligands, a propyl chain is attached to the N1 position of the indole ring, rather than the C3 position. However, the length of this N1-alkyl chain is a critical determinant of receptor affinity and selectivity.
Studies on C3-naphthoyl indoles, such as JWH-015, which has a propyl substituent at the N1 position, show that the alkyl chain length significantly influences receptor binding. nih.gov While a pentyl chain often confers optimal affinity for the CB1 receptor, the propyl analog retains significant activity. nih.govbohrium.com Specifically for the CB2 receptor, the affinity of C3-naphthoyl indoles can increase substantially when moving from an N1-ethyl to an N1-propyl group, while CB1 affinity remains relatively low, thereby conferring CB2 selectivity. nih.gov
The interaction is largely hydrophobic, with the alkyl chain fitting into a specific pocket within the receptor. The CB2 receptor appears to better accommodate the steric bulk of certain substituents on the indole core compared to CB1, a feature exploited in the design of CB2-selective agonists. nih.govfuture4200.com
Table 2: Influence of N-1 Alkyl Chain Length on Cannabinoid Receptor Binding Affinity in a Series of Indole Derivatives
| N-1 Alkyl Chain | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|
| Ethyl | 455 ± 21 | 42.5 ± 2.6 |
| Propyl | 467 ± 33 | 2.3 ± 0.2 |
| Butyl | 148 ± 5 | 1.3 ± 0.1 |
| Pentyl | 9.5 ± 0.5 | 2.9 ± 0.2 |
Data represents a series of 2-methyl-3-(1-naphthoyl)indoles, adapted from Huffman et al., 2003.
For both serotonin and cannabinoid receptors, specific structural features of 3-propyl-indole derivatives determine their binding profile.
For Serotonin Receptors:
Linker Length: A three-carbon (propyl) chain between the indole C3 position and a terminal basic amine is optimal for high-affinity binding to both 5-HT1A and 5-HT1D receptors. nih.govnih.gov
Terminal Amine Group: The nature of the terminal amine (e.g., piperidine vs. piperazine) and its substituents significantly modulates affinity and selectivity. For instance, specific substitutions on the piperazine ring of 3-(propylpiperazinyl)indoles can enhance 5-HT1D selectivity over 5-HT1B. nih.govacs.org
Indole Substitution: Substituents on the indole ring itself, particularly at the C5 position, can fine-tune receptor affinity. nih.gov
For Cannabinoid Receptors (referring to N1-propyl derivatives):
N1-Alkyl Chain Length: As noted, the length of the alkyl chain at the N1 position is critical. A propyl chain can confer CB2 selectivity in some scaffolds, while a pentyl chain generally favors high affinity for both CB1 and CB2. nih.govbohrium.com A chain length greater than five carbons often leads to a decrease in affinity for both receptors. bohrium.com
C3-Substituent: The group at the C3 position (e.g., a naphthoyl or benzoyl group) is a primary pharmacophoric element, engaging in significant steric and aromatic interactions within the receptor binding site. future4200.com
Indole C2-Substitution: The presence of a small alkyl group, such as a methyl group, at the C2 position can also influence affinity.
Enzyme Modulation and Inhibition Mechanisms
Indole derivatives are also known to interact with various enzymes, including those involved in neurotransmitter metabolism and xenobiotic detoxification.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. Indole-3-propionic acid (IPA), a structure closely related to 3-propyl-1H-indole, has been investigated for its neuroprotective properties. nih.gov A synthesized diester conjugate of curcumin (B1669340) and indole-3-propionic acid (CUR-IPA) demonstrated inhibitory activity against both AChE and BChE. The IC50 values for inhibition were reported as 59.30 µM for human AChE and 60.66 µM for human BChE. nih.gov Molecular modeling studies suggest that the indole moiety of the conjugate fits into the enzyme's active site, contributing to a stable binding interaction. nih.gov
Indole compounds, particularly those derived from dietary sources like cruciferous vegetables, can modulate the activity of drug-metabolizing enzymes. Indole-3-carbinol (B1674136), which can form various condensation products, has been shown to induce cytochrome P450 1A (CYP1A) enzymes in the liver, kidney, and colon. nih.gov This induction can alter the metabolism of various xenobiotics. While direct studies on this compound are scarce, the general propensity of indole structures to interact with and modulate enzymatic pathways, such as those involving cytochrome P450 enzymes, suggests a potential for such activity.
Cellular Target Identification and Mechanistic Elucidation (In Vitro Studies)
While direct in vitro studies specifically identifying the cellular targets of this compound are limited, research on closely related 3-substituted indole derivatives provides valuable insights into its potential biological activities and mechanisms of action.
Indole compounds are known to modulate various intracellular signaling pathways critical for cell survival, proliferation, and inflammation. For instance, indole-3-carbinol (I3C) and its derivatives have been shown to impact the PI3K/Akt/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer. nih.gov These pathways are central regulators of cellular processes, and their modulation by indole compounds underscores their therapeutic potential.
In the context of neuroinflammation and neurodegeneration, 3-substituted-indolin-2-one derivatives have been demonstrated to inhibit signaling pathways such as the Akt, MAPK, and NF-κB pathways induced by lipopolysaccharide (LPS) in macrophage cell lines. This suggests that this compound and its derivatives could potentially exert anti-inflammatory effects by targeting these key signaling cascades. Furthermore, certain prenylated indole alkaloids have been found to offer neuroprotection against oxidative stress by targeting the Keap1-Nrf2 pathway, leading to the activation of downstream antioxidant genes. mdpi.com Given the structural similarity, it is plausible that this compound could also engage with these or similar cytoprotective pathways.
The subcellular localization of a compound can significantly influence its mechanism of action. While the specific subcellular distribution of this compound has not been extensively characterized, studies on other small molecules indicate that they can accumulate in various organelles such as lysosomes, mitochondria, and the endoplasmic reticulum. The physicochemical properties of this compound, particularly its lipophilicity conferred by the propyl group, would likely facilitate its passage across cellular membranes, allowing for potential interactions with intracellular targets.
At the molecular level, indole derivatives can exert their effects through various mechanisms. For example, some indole compounds have been shown to act as antioxidants and can protect cells from oxidative damage. The antioxidant activity of C-3 substituted indoles is influenced by the nature of the substituent, with the unsubstituted indole nitrogen atom playing a crucial role in the radical scavenging mechanism. researchgate.net Additionally, indole-based compounds have been investigated for their neuroprotective effects, which include properties like metal chelation and the ability to interfere with the aggregation of amyloid peptides, a hallmark of Alzheimer's disease. nih.gov
Impact of Propyl Group Stereochemistry and Conformation on Biological Recognition
The stereochemistry and conformational flexibility of a molecule are critical determinants of its interaction with biological targets. While this compound itself is not chiral, its derivatives can be, and the spatial arrangement of the propyl group can significantly impact biological activity.
In studies of synthetic cannabinoid receptor agonists, the chirality of indole-3-carboxamides was found to influence their binding affinity and efficacy at CB1 and CB2 receptors. Molecular dynamics simulations have provided insights into the conformational basis for these differences in agonist potency. figshare.com For other G protein-coupled receptors (GPCRs), the conformation of ligands is also a key factor in their biological recognition. For instance, in certain alkylindole analogues, an s-cis orientation of aromatic rings is preferred for binding to specific GPCRs. nih.gov
The propyl group at the 3-position of the indole ring can adopt various conformations, and its flexibility or rigidity will influence how the molecule fits into a binding pocket. The interaction of 3-alkylindoles with their biological targets is often governed by van der Waals forces and hydrophobic interactions, where the size and shape of the alkyl group are critical. Computational studies on the interaction of 3-ethylindole with a model carbocation have shown that the presence of the alkyl group can enhance binding energy compared to the unsubstituted indole.
Comparative Structure-Activity Relationship (SAR) Studies of 3-Substituted Indoles
SAR studies on 3-substituted indoles have consistently highlighted the importance of the nature of the substituent at this position for biological activity. The size, lipophilicity, and electronic properties of the substituent can all influence potency and selectivity.
In the development of myeloperoxidase (MPO) inhibitors, a series of 3-alkylindole derivatives were synthesized and evaluated. A fluoroindole compound with a three-carbon side chain at the 3-position demonstrated high inhibitory activity against MPO, suggesting that the propyl length is favorable for this particular target. nih.gov
Comparative studies on cannabimimetic indoles have also shed light on the role of the alkyl chain length. For instance, in a series of C3-naphthoyl indoles, a propyl substituent at the N1 position was compared to a pentyl analog, showing a difference in binding affinity for the CB1 receptor. mdpi.com While this is an N1 substitution, it underscores the principle that alkyl chain length is a key parameter in SAR.
The following table summarizes the findings from various studies on 3-substituted indoles, providing a comparative perspective on how different substituents at the 3-position can influence biological activity.
| Compound Class | Substitution at C3 | Biological Target/Activity | Key SAR Findings |
| Indolin-2-ones | Various substituted benzylidenes | Neuroprotection | The nature and position of substituents on the benzylidene ring significantly affect neuroprotective potency. |
| Fluoroindoles | 3-carbon side chain with an amide | Myeloperoxidase (MPO) Inhibition | A three-carbon chain length was found to be optimal for high MPO inhibitory activity. nih.gov |
| Indole-3-carboxamides | Varied alkyl and aryl groups | Cannabinoid Receptor (CB1/CB2) Agonism | Chirality and the nature of the substituent at the 3-position influence receptor affinity and efficacy. figshare.com |
| Indole-phenolic hybrids | Amine-chelating groups | Neuroprotection (antioxidant, anti-aggregation) | The presence of chelating groups at the 3-position contributes to multifunctional neuroprotective activity. nih.gov |
These studies collectively indicate that the propyl group in this compound likely contributes to its biological activity profile through a combination of steric and hydrophobic interactions with its cellular targets. Further detailed investigations are warranted to fully elucidate the specific mechanisms and therapeutic potential of this compound.
Applications of 3 Propyl 1h Indole As a Research Tool and Chemical Intermediate
Precursor in Organic Synthesis
The chemical structure of 3-propyl-1H-indole, featuring a nucleophilic pyrrole (B145914) ring fused to a benzene (B151609) ring, makes it an ideal starting point for constructing more elaborate molecular architectures. The propyl group at the C-3 position, the most reactive site for electrophilic substitution, directs further functionalization and can be a key structural element in the final target molecule.
Synthesis of Complex Heterocyclic Systems
One of the most significant applications of this compound in organic synthesis is as a key intermediate in the creation of complex, multi-ring heterocyclic systems. These intricate structures are often sought after for their potential pharmacological properties. A prime example is the synthesis of the potent and selective 5-HT1A receptor agonist, cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide, also known by its code name U-93385. nih.gov
The synthesis of this complex molecule relies on the foundational 3-propyl-1H-benz[e]indole core. nih.gov The construction of this tetracyclic system showcases the utility of the 3-propylindole moiety as a directing group and a stable anchor upon which further chemical complexity can be built. The synthesis of U-93385 and its analogs involves a multi-step process where the pre-existing 3-propylindole structure is cyclized and further functionalized to create the final, pharmacologically active compound. nih.govnih.gov The presence of the n-propyl group is integral to the molecule's ability to bind effectively to the serotonin (B10506) receptor. regionh.dk
| Compound Name | Molecular Structure | Application/Significance | Reference |
|---|---|---|---|
| cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide (U-93385) | Tetracyclic benz[e]indole derivative | Potent and selective 5-HT1A receptor agonist with potential for anxiolytic and antidepressant activity. | nih.gov |
| N-substituted analogs of U-93385 | Variations on the U-93385 structure | Synthesized to study structure-activity relationships and metabolic stability for 5-HT1A receptor binding. | nih.gov |
| trans-2,3,3a,4,5,9b-Hexahydro-1H-benz[e]indoles | Diastereomers of the core U-93385 structure | Used to evaluate dopamine (B1211576) D2 and D3 receptor binding affinity. | regionh.dkresearchgate.net |
Building Block for Natural Product Analogues
Natural products are a rich source of inspiration for drug discovery. However, their complex structures often make them difficult to synthesize and optimize. Organic chemists frequently create simplified or modified versions, known as analogues, to retain the desired biological activity while improving properties like stability or ease of synthesis. This compound is a valuable building block for creating analogues of indole (B1671886) alkaloids, a large class of natural products with diverse pharmacological activities, including the ergot alkaloids. mdpi.comnih.govnih.gov
The synthesis of U-93385 can also be viewed through this lens. While not a direct analogue of a single natural product, it is a "natural product-like" molecule designed to interact with a biological target often modulated by natural indole alkaloids. nih.gov The ergoline (B1233604) scaffold of ergot alkaloids, for instance, is a tetracyclic indole derivative. mdpi.comrsc.org Synthetic programs aimed at creating novel therapeutics often use simpler, substituted indoles like this compound to construct key fragments of these complex natural product structures, allowing for systematic modification and exploration of the structure-activity relationship (SAR). google.com
Probe for Indole Chemistry and Biological Systems
Beyond its role as a synthetic precursor, this compound can be employed as a chemical tool to investigate biological processes and chemical reaction mechanisms.
Tool for Investigating Indole Metabolism
The metabolism of tryptophan, the parent amino acid of all natural indoles, is a critical pathway in human physiology. Enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) catalyze the first, rate-limiting step in the kynurenine (B1673888) pathway by cleaving the indole ring. nih.govnih.govnih.govwikipedia.org These enzymes are important targets in cancer and immunology research.
While TDO is highly specific for L-tryptophan, IDO has a broader substrate specificity. nih.gov Molecules like this compound can serve as potential alternative substrates or competitive inhibitors to probe the active site of these enzymes. By studying how the presence of a C-3 alkyl group, as opposed to the alanine (B10760859) side chain of tryptophan, affects binding and turnover, researchers can gain insights into the steric and electronic requirements of the enzyme's active site. Although direct studies using this compound as a probe for TDO/IDO are not extensively documented, the known substrate promiscuity of IDO suggests its potential utility in such mechanistic investigations. nih.govresearchgate.netresearchgate.netmdpi.com
Reagent in Mechanistic Chemical Biology Studies
Chemical biology often utilizes small molecules to perturb and study biological systems. This compound can be used as a reagent in studies designed to understand the mechanism of action of enzymes or receptors that interact with indole-containing ligands. For example, its use in SAR studies for the 5-HT1A receptor, as seen in the development of U-93385 and its analogues, helps to map the binding pocket of the receptor. nih.gov By comparing the binding affinity and functional activity of this compound-containing ligands with other 3-substituted indole derivatives, researchers can deduce the importance of the size, length, and hydrophobicity of the C-3 substituent for effective receptor interaction. nih.gov This information is crucial for the rational design of more potent and selective drugs.
Contribution to Agrochemical Research and Development
The indole scaffold is not only important in medicine but also in agriculture. The primary plant hormone auxin is indole-3-acetic acid (IAA), which regulates nearly every aspect of plant growth and development. nih.govbyjus.comyoutube.com This has inspired the development of synthetic indole derivatives as plant growth regulators, herbicides, and fungicides. frontiersin.orgnih.govnih.govepo.org
While direct patent literature for this compound as a primary active ingredient in commercial agrochemicals is sparse, the broader class of 3-substituted and 3-acylindole derivatives has shown significant promise in research. nih.govgoogleapis.comgoogle.comgoogleapis.comepo.org Studies have demonstrated that modifying the C-3 position of the indole ring can lead to compounds with potent herbicidal or antifungal activity. nih.govresearchgate.netscielo.brajgreenchem.com For instance, certain 3-acylindoles exhibit strong antifungal effects against common plant pathogens, with structure-activity relationships indicating that the nature of the C-3 substituent is critical for activity. nih.govmdpi.comresearchgate.net Given these findings, this compound represents a valuable starting point or intermediate for the synthesis of new agrochemical candidates. Its propyl group provides a simple, lipophilic substituent that can be further elaborated to optimize activity against specific agricultural pests or weeds.
| Application Area | Relevant Indole Derivative Class | Observed Activity | Potential Role of this compound | Reference |
|---|---|---|---|---|
| Herbicides | α-substituted indole-3-carboxylic acids | Inhibition of root and shoot growth by antagonizing the TIR1 auxin receptor. | A scaffold for creating new auxin-mimic herbicides. | frontiersin.orgnih.gov |
| Fungicides | 3-Acylindoles and 3-alkenyl oxindoles | Activity against phytopathogenic fungi like Rhizoctonia solani. | A lead structure for developing new antifungal agents. | nih.govajgreenchem.commdpi.com |
| Plant Growth Regulators | Indole-3-acetic acid (IAA) and its analogues | Control of cell division, root initiation, and flowering. | A synthetic precursor for novel plant growth regulators. | nih.govbyjus.commdpi.com |
Potential in Materials Science Research
While the direct application of this compound in materials science is an emerging area of investigation, the broader class of indole-containing compounds has demonstrated significant promise in the development of advanced materials. The inherent electronic and photophysical properties of the indole scaffold make it an attractive building block for organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). Research into analogous indole derivatives provides a foundation for exploring the potential of this compound in these applications.
The presence of the propyl group at the 3-position of the indole ring can influence the solubility, processability, and solid-state packing of materials derived from it. These factors are critical in the fabrication and performance of organic electronic devices. For instance, the alkyl chain could enhance solubility in organic solvents, facilitating solution-based processing techniques for creating thin films.
Theoretical and computational studies can offer initial insights into the electronic properties of this compound and its derivatives. nwo.nlmdpi.com By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can predict its potential as a hole-transporting or emissive material.
Although specific research on the polymerization of this compound is not extensively documented, studies on the electropolymerization of other indole derivatives suggest that a conductive polymer, poly(this compound), could potentially be synthesized. researchgate.net The properties of such a polymer would be influenced by the propyl substituent, potentially leading to materials with unique conductivities and morphologies.
In the context of OLEDs, indole derivatives have been investigated for their fluorescent properties. nih.gov The this compound core could be functionalized to create novel emissive materials. The photophysical properties, such as absorption and emission wavelengths, would be key parameters to investigate. researchgate.net
Furthermore, indole-based structures have been explored as hole-transporting materials in perovskite solar cells. mdpi.comresearchgate.net The electron-rich nature of the indole ring is beneficial for this application. The specific impact of the 3-propyl substitution on the performance of such materials would be a valuable area of future research.
While detailed experimental data on materials specifically derived from this compound is not yet widely available, the foundational research on related indole compounds provides a strong rationale for its investigation in materials science. Future studies are needed to synthesize and characterize polymers and small molecules incorporating the this compound moiety to fully elucidate their potential in electronic and optoelectronic applications.
Data Tables
As specific experimental data for materials derived solely from this compound is not available in the current body of scientific literature, a representative data table based on analogous indole-containing materials is provided below for illustrative purposes. This table highlights the types of properties that would be important to characterize for novel materials based on this compound.
Table 1: Representative Properties of Indole-Based Materials in Organic Electronics
| Material Class | Example Derivative | HOMO (eV) | LUMO (eV) | Application |
|---|---|---|---|---|
| Conductive Polymer | Poly(5-cyanoindole) | -5.4 | -3.2 | Organic Semiconductor |
| Emissive Material | Phenyl-substituted bis-indole | -5.8 | -2.5 | OLED Emitter |
Note: The data in this table is illustrative and based on known indole derivatives, not specifically this compound.
Future Research Directions for 3 Propyl 1h Indole Studies
Exploration of Novel Synthetic Methodologies
The development of new, efficient, and environmentally benign methods for the synthesis of 3-propyl-1H-indole is a key area of future research. This involves moving beyond traditional synthetic routes to embrace modern technologies and principles that offer higher yields, reduced waste, and improved safety profiles.
Sustainable and Green Chemistry Approaches
Future synthetic strategies for this compound will increasingly focus on the principles of green chemistry to minimize environmental impact. nih.govjddhs.com This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that reduce energy consumption and waste generation. nih.govjddhs.com Research is directed towards designing synthetic pathways that are not only efficient but also sustainable in the long term. nih.gov
Recent advancements in the synthesis of 3-substituted indoles have highlighted the use of various catalytic systems to enhance reaction efficiency and sustainability. rsc.orgnih.gov Methodologies employing base-catalyzed reactions, amino acid catalysts, Brønsted and Lewis acids, ionic liquids, and surfactants have shown promise in improving synthetic outcomes while adhering to green chemistry principles. rsc.orgnih.gov For instance, the use of sodium lauryl sulfate (B86663) as an organocatalyst in water at room temperature represents a green and efficient method for the synthesis of 3-substituted indoles. nih.gov The exploration of biodegradable and recyclable catalysts, such as alkaline-functionalized chitosan, further underscores the shift towards more sustainable practices. nih.gov The use of green solvents like water, bio-based solvents, and supercritical CO₂ is also a critical aspect of making the synthesis of indole (B1671886) derivatives more environmentally friendly. jddhs.com
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry and continuous synthesis are emerging as powerful tools for the preparation of indole derivatives, offering significant advantages over traditional batch processing. mdpi.comresearchgate.net These techniques allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. mdpi.com The scalability of flow chemistry makes it an attractive approach for the industrial production of this compound and its derivatives. mdpi.com
The application of continuous flow has been successfully demonstrated for various indole syntheses, including the Fischer indole synthesis, which can be performed with reduced reaction times and increased productivity under high-temperature and pressure conditions. mdpi.com Multistep continuous flow synthesis has also been developed for the rapid and efficient production of complex, pharmacologically significant indole-containing molecules without the need for isolating intermediates. nih.gov This approach is not only more efficient but also safer and more environmentally friendly. mdpi.comnih.gov
Advanced Spectroscopic Characterization
To gain deeper insights into the structure, dynamics, and interactions of this compound, future research will leverage advanced spectroscopic techniques. These methods will provide a more detailed understanding of the molecule's behavior at the atomic level.
Cryo-Electron Microscopy for Complex Formation
While traditionally used for large biomolecules, the application of cryo-electron microscopy (cryo-EM) to study the complexes of smaller molecules like this compound is a promising future direction. researchgate.netnih.govelifesciences.orgjeolusa.com Cryo-EM can provide high-resolution structural information of this compound when it is part of a larger complex, such as with proteins or other macromolecules. nih.govjeolusa.com This technique is particularly valuable for studying flexible or heterogeneous assemblies that are not amenable to X-ray crystallography. jeolusa.comamericanpeptidesociety.org By visualizing these interactions, researchers can better understand the molecule's mechanism of action in biological systems.
Time-Resolved Spectroscopy for Reaction Kinetics
Time-resolved spectroscopy techniques are crucial for studying the dynamics of chemical reactions and understanding the short-lived intermediates involved in the synthesis and reactions of this compound. researchgate.netrsc.org Techniques such as time-resolved photoelectron spectroscopy and ultrafast transient absorption spectroscopy can provide detailed information about electronic relaxation and photoionization dynamics in indole derivatives. researchgate.netnih.gov These studies are essential for elucidating reaction mechanisms and for the rational design of new synthetic methodologies. koreascience.kr Kinetic studies on the oxidation of indole, for instance, have been used to determine reaction rates and activation parameters, providing valuable mechanistic insights. koreascience.kr
Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental studies will be instrumental in advancing the research on this compound. This integrated approach allows for a more comprehensive understanding of the molecule's properties and reactivity.
Computational methods, such as Density Functional Theory (DFT), can be used to investigate the optimized geometry, electronic structure, and spectroscopic properties of this compound and its derivatives. researchgate.netsemanticscholar.orgnih.gov These theoretical calculations can predict reaction outcomes and guide the design of new experiments. nih.gov For example, computational studies on the atmospheric oxidation of indole have provided insights into its reaction mechanisms and the formation of various products. copernicus.org
Machine Learning for SAR Prediction
The application of machine learning (ML) and quantitative structure-activity relationship (QSAR) modeling represents a significant frontier in the study of this compound derivatives. researchgate.net These computational techniques are instrumental in predicting the biological activity of novel compounds based on their structural properties, thereby accelerating the drug discovery process. jocpr.com
QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.com For indole derivatives, 2D and 3D-QSAR models have been successfully developed to understand the structural requirements for various therapeutic effects, including anticancer, anti-inflammatory, and antibacterial activities. cdnsciencepub.comijpsr.comnih.gov For instance, studies on Knoevenagel-type indole derivatives have used 2D-QSAR to suggest that increasing hydrogen bond acceptors and decreasing hydrogen bond donors could enhance cytotoxic potential. cdnsciencepub.com Similarly, QSAR models for 3,5-disubstituted indole derivatives have been created to predict their inhibitory activity against Pim1 kinase, a target in hematological cancers. physchemres.org
Machine learning algorithms, such as multiple linear regression (MLR) and support vector machines (SVM), are employed to build these predictive models. nih.govarchivepp.com These models are trained on datasets of known indole derivatives and their corresponding biological activities. archivepp.com By analyzing various molecular descriptors (e.g., electronic, hydrophobic, geometric), the models can identify key structural features that influence a compound's efficacy. nih.gov For example, an MLR-based QSAR study on indole derivatives for antibacterial activity identified electronic energy and dipole moment as important factors. nih.govnih.gov
Future research on this compound will likely involve the development of sophisticated ML models to predict its structure-activity relationship (SAR) for various biological targets. By training algorithms on diverse datasets of this compound analogs, researchers can forecast the therapeutic potential of unsynthesized compounds, prioritize synthesis efforts, and design molecules with optimized activity and reduced toxicity. researchgate.netjocpr.com
Table 1: Machine Learning and QSAR Applications for Indole Derivatives
| Model Type | Application | Key Findings/Descriptors | Reference |
|---|---|---|---|
| 2D-QSAR | Cytotoxicity of Knoevenagel-type indoles | Increased hydrogen bond acceptors may improve activity. | cdnsciencepub.com |
| 2D-QSAR | Pim1 Kinase Inhibition | High prediction accuracy (R²test = 0.96) using partial least squares regression. | physchemres.org |
| 2D-QSAR | COX-2 Inhibition | Physicochemical descriptors like Potential Surface Area contribute significantly to activity. | ijpsr.com |
| MLR & SVM | Hepatitis Treatment | SVM models showed more accurate predictions than MLR models. | archivepp.com |
| MLR | Antibacterial Activity | High electronic energy and dipole moment were linked to effectiveness. | nih.govnih.gov |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Biological Interactions
To gain a deeper understanding of how this compound interacts with biological targets, future research will increasingly rely on hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. nih.gov This powerful computational method allows for the study of chemical processes within large biological systems, such as enzyme-inhibitor interactions, with high accuracy. nih.govmdpi.com
In a QM/MM simulation, the system is partitioned into two regions. The chemically active site, such as the ligand (e.g., a this compound derivative) and the key amino acid residues of the target protein it interacts with, is treated with quantum mechanics (QM). mdpi.comnih.gov This approach provides a highly accurate description of electronic effects, bond breaking, and bond formation. mdpi.com The remainder of the biological system, including the rest of the protein and the surrounding solvent, is treated with molecular mechanics (MM), a less computationally intensive method that models the system using classical physics. nih.govmdpi.com
This dual-level approach makes it feasible to simulate large biomolecular systems without sacrificing accuracy in the region of interest. arxiv.org QM/MM simulations can elucidate the atomistic details of binding modes, transition states, and reaction mechanisms. mdpi.com For example, QM/MM has been used to study the interactions of ligands with aromatase, a breast cancer target, by optimizing the ligand's structure within the protein's active site to obtain more realistic atomic charges and binding energies. nih.gov Such simulations can reveal crucial details about non-covalent interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. chemmethod.com
For this compound, QM/MM studies can be applied to:
Predict binding affinities to specific protein targets with greater accuracy than traditional molecular docking. nih.gov
Investigate the mechanism of action at an electronic level.
Understand how modifications to the propyl-indole scaffold affect interactions with the target, guiding the design of more potent and selective derivatives.
Simulate the behavior of the molecule in complex biological environments, such as within a cell membrane or in aqueous solution. arxiv.org
By combining the precision of quantum mechanics with the efficiency of molecular mechanics, researchers can unravel the intricate details of the biological interactions of this compound, paving the way for rational drug design. nih.gov
Discovery of Unexplored Mechanistic Pathways for Biological Activity
While existing research has identified several biological targets for indole derivatives, the full therapeutic potential of this compound remains largely untapped. Future investigations will focus on discovering novel mechanistic pathways and interaction modalities to broaden its application in medicine.
Investigation of Novel Protein Targets
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets with high affinity. nih.govnih.gov Derivatives of the simple indole ring have shown activity against targets as diverse as tubulin, various kinases, topoisomerase, and G-protein coupled receptors like serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.govuchile.cl For example, certain 3-substituted-1H-indole derivatives have been identified as antagonists for the NR2B subtype of the NMDA receptor, indicating potential anticonvulsant properties. ebi.ac.uk
Future research on this compound should systematically explore its binding profile across a wide range of protein families implicated in various diseases. This can be achieved through a combination of computational and experimental approaches. Techniques like molecular docking and virtual screening can be used to computationally assess the binding potential of this compound and its virtual derivatives against large libraries of protein structures. mdpi.com Promising candidates identified in silico can then be validated experimentally through binding assays. This strategy could uncover entirely new therapeutic applications for this compound, moving beyond its currently known activities.
High-Throughput Screening for New Interaction Modalities
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. mdpi.com HTS assays can be designed to identify compounds that not only bind to a target but also modulate its function in a specific way, such as inhibition, activation, or allosteric modulation. sygnaturediscovery.com
For this compound, HTS can be employed to screen libraries of its derivatives against panels of cell lines or specific protein targets to uncover new biological activities. nih.govthermofisher.com A screen of a large compound library, for example, successfully identified numerous inhibitors of the Organic Cation Transporter 3 (OCT3), many of which were not previously known to interact with this target. nih.gov This demonstrates the power of HTS to find novel interactions.
Future HTS campaigns for this compound derivatives could focus on:
Phenotypic Screening: Testing compounds on various disease-relevant cell models to identify molecules that produce a desired physiological outcome, without a preconceived target.
Target-Based Screening: Screening against specific enzymes, receptors, or other proteins to find direct modulators. sygnaturediscovery.com
Combination Screening: Evaluating the effects of this compound derivatives in combination with existing drugs to identify synergistic interactions. mdpi.com
The results from HTS campaigns can provide crucial starting points for new drug discovery programs, revealing unexpected therapeutic avenues for the this compound scaffold. thermofisher.com
Development of Selective Derivatization Strategies for Targeted Applications
The functionalization of the indole core is a key strategy for modulating the pharmacological properties of indole-based compounds. researchgate.net The development of highly selective and efficient methods to modify the this compound structure is crucial for creating derivatives tailored for specific applications.
Late-Stage Functionalization
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, like a drug candidate, at a late step in the synthesis. acs.org This approach is highly valuable as it allows for the rapid generation of a diverse library of analogs from a common advanced intermediate, which can significantly expedite SAR studies. nih.govthieme-connect.com
The direct functionalization of C–H bonds is a particularly powerful strategy for LSF. chim.it For the indole scaffold, C–H functionalization can be directed to various positions on the ring system (C2, C4, C7, etc.), often using transition-metal catalysts like palladium or rhodium. nih.govresearchgate.netmdpi.comresearchgate.net For instance, palladium-catalyzed reactions have been developed to introduce aryl groups at the C4 and C7 positions of the indole ring. nih.govresearchgate.net These methods often rely on directing groups attached to the indole nitrogen or at the C3 position to achieve high regioselectivity. chim.itnih.gov
Future synthetic research on this compound should focus on developing novel LSF methods that are compatible with the existing 3-propyl substituent. This would involve:
Exploring new catalyst systems that can selectively activate specific C–H bonds on the indole nucleus (e.g., at C2, C4, C5, C6, or C7) without affecting the propyl group. researchgate.net
Developing photoredox catalysis methods, which use visible light to enable C–H functionalization under mild conditions, as has been demonstrated for the amidation of N-unprotected indoles. acs.orgnih.gov
Applying these LSF strategies to complex this compound-containing molecules to quickly build libraries of derivatives for biological screening. acs.org
By mastering the selective, late-stage derivatization of the this compound core, chemists can efficiently fine-tune its properties to create highly potent and targeted therapeutic agents.
Bioconjugation Strategies
The covalent attachment of this compound to biological macromolecules, a process known as bioconjugation, is a pivotal step in realizing its potential in chemical biology and medicinal chemistry. The development of effective bioconjugation strategies hinges on the introduction of a reactive "handle" onto the indole scaffold, allowing for specific and efficient coupling to proteins, nucleic acids, or other biomolecules. Future research is anticipated to explore a variety of innovative approaches to achieve this, primarily focusing on site-selective functionalization of the indole ring followed by bioorthogonal ligation reactions.
A key area of investigation will be the late-stage functionalization of the this compound core to install moieties suitable for bioconjugation. This involves chemical reactions that can selectively modify the C-2 position or the benzene (B151609) ring (C-4, C-5, C-6, and C-7 positions) of the indole. Given the inherent reactivity of the indole nucleus, achieving high regioselectivity is a significant challenge that will require the development of sophisticated catalytic systems.
Table 1: Potential Functional Groups for Bioconjugation of this compound
| Functional Group | Corresponding Bioorthogonal Reaction | Biomolecule Target |
| Azide (B81097) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-modified biomolecules |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne-modified biomolecules | |
| Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-modified biomolecules |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-modified biomolecules | |
| Diazirine | Photo-induced carbene insertion | Proximal C-H, N-H, or O-H bonds in biomolecules |
| Boronic Acid/Ester | Suzuki-Miyaura cross-coupling | Aryl halide-modified biomolecules |
| Chan-Lam coupling | Histidine residues in proteins |
One promising avenue is the use of transition metal-catalyzed C-H activation. nih.gov Methodologies employing rhodium, palladium, or copper catalysts could be adapted to selectively introduce functionalities at various positions on the this compound ring. For instance, directing groups transiently installed at the N-1 position could guide a metal catalyst to a specific C-H bond on the benzene portion of the indole, enabling the introduction of an azide or alkyne group for subsequent "click chemistry" reactions. lumiprobe.combachem.com Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for ligating the modified indole to a biomolecule. nih.govnih.gov
Another powerful strategy for bioconjugation is photoaffinity labeling. nih.govnih.govresearchgate.net This approach involves the synthesis of this compound derivatives bearing a photoreactive group, such as a diazirine. nih.govnih.govresearchgate.net Upon irradiation with UV light, the diazirine generates a highly reactive carbene intermediate that can form a covalent bond with nearby molecules, including the binding pocket of a target protein. nih.govnih.govresearchgate.net The synthesis of diazirine-containing indole derivatives has been reported and could be adapted for this compound. nih.gov Alkyl diazirines have shown a preference for reacting with acidic amino acid residues in proteins. nih.govresearchgate.net
Furthermore, the introduction of a boronic acid or boronate ester group onto the this compound scaffold opens up possibilities for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with biomolecules modified with an aryl halide. mdpi.comd-nb.infonih.gov Recent advances have also demonstrated the potential for Chan-Lam coupling, where boronic acids can react with specific histidine residues in proteins, offering a site-selective method for protein modification. nih.gov
The development of these bioconjugation strategies will enable the creation of a diverse range of molecular probes and therapeutic agents based on the this compound scaffold. These bioconjugates will be instrumental in elucidating the biological targets and mechanisms of action of this compound derivatives, as well as for the development of targeted drug delivery systems.
Q & A
Q. What are the common synthetic routes for preparing 3-propyl-1H-indole derivatives, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves alkylation or multi-step coupling reactions. Key methods include:
- Alkylation of indole : Reacting indole with 1-bromo-3-propanol in the presence of potassium carbonate under reflux (yields ~60–75%) .
- Copper-catalyzed coupling : Using CuI in PEG-400/DMF mixtures for azide-alkyne cycloaddition (e.g., 42% yield for triazole-indole hybrids) .
- Multi-step synthesis : Sequential reactions (e.g., thiol-triazole coupling) requiring precise stoichiometry and solvent selection (e.g., acetonitrile for intermediate stabilization) .
Q. Critical Factors :
Q. What spectroscopic and chromatographic methods are routinely employed to characterize this compound derivatives?
Methodological Answer:
Advanced Research Questions
Q. How can researchers optimize multi-step syntheses of this compound derivatives to minimize side reactions?
Methodological Answer:
- Temperature control : Maintain 40–50°C during chlorination to avoid over-functionalization .
- Intermediate isolation : Purify thiol-triazole intermediates via silica gel chromatography before indole coupling .
- Catalyst screening : Test palladium vs. copper catalysts for Suzuki-Miyaura couplings (e.g., Pd(dppf)Cl₂ improves aryl-indole bond formation) .
Case Study :
Optimizing CuI-catalyzed cycloaddition increased yield from 42% to 65% by replacing DMF with PEG-400, reducing side-product formation .
Q. What strategies resolve contradictions between computational predictions and experimental data for physicochemical properties?
Methodological Answer:
- Cross-validation : Compare Crippen logP (predicted: 2.593) with experimental HPLC-derived logP .
- Iterative refinement : Adjust McGowan molar volume (mcvol) calculations using experimental density data (e.g., 175.07 mL/mol vs. observed 180 mL/mol) .
- Machine learning : Train models on PubChem datasets to improve prediction accuracy for indole derivatives .
Q. How do structural modifications at the 3-position influence pharmacological activity?
Methodological Answer:
| Modification | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| Formyl group (R=CHO) | Anticancer activity | Inhibits tubulin polymerization (IC₅₀ = 2.1 µM) | |
| Triazole ring | Antimicrobial action | Disrupts bacterial membrane integrity (MIC = 8 µg/mL) | |
| Nitrile group (R=CN) | Enzyme inhibition | Binds to kinase active sites (Kd = 120 nM) |
Q. Screening Models :
Q. What specialized techniques are required for developing radiolabeled this compound probes?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
